molecular formula C8H17ClN2 B13365544 rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride

rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B13365544
M. Wt: 176.69 g/mol
InChI Key: JEIRQRRQKASJCF-OPZYXJLOSA-N
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Description

rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride: is a chemical compound with a unique bicyclic structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure and the introduction of the amine group. Typical reaction conditions involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its stereochemistry is particularly important for understanding how it interacts with biological molecules.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its role in modulating neurotransmitter systems and its potential use in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • rel-(1R,3r,5S)-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride
  • (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • rel-(1R,3s,5S)-8-oxabicyclo[3.2.1]octan-3-amine

Comparison: Compared to these similar compounds, rel-(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is unique due to its specific methyl substitution and stereochemistry. These features influence its reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H/t6?,7-,8+;

InChI Key

JEIRQRRQKASJCF-OPZYXJLOSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)N.Cl

Canonical SMILES

CN1C2CCC1CC(C2)N.Cl

Origin of Product

United States

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